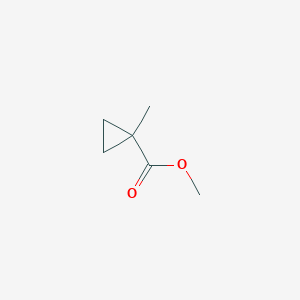

1-甲基环丙烷-1-甲酸甲酯

描述

“Methyl 1-Methylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C6H10O2 . It is also known as "1-Methylcyclopropane-1-carboxylic Acid Methyl Ester" . The compound is a liquid at room temperature .

Molecular Structure Analysis

“Methyl 1-Methylcyclopropane-1-carboxylate” has a molecular weight of 114.14 . The compound contains a total of 18 bonds; 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 ester .

Physical And Chemical Properties Analysis

“Methyl 1-Methylcyclopropane-1-carboxylate” is a colorless to almost colorless clear liquid . It has a boiling point of 125 °C, a flash point of 20 °C, a specific gravity of 0.97, and a refractive index of 1.42 .

科学研究应用

生物评估和酶抑制

1-甲基环丙烷-1-甲酸甲酯和相关化合物在酶抑制领域显示出显着的潜力。例如,Boztaş 等人 (2019) 合成了具有环丙烷部分的溴酚衍生物,并观察到它们作为碳酸酐酶 I 和 II 同工型以及乙酰胆碱酯酶的抑制剂的有效性。这些酶在各种生理过程中发挥着关键作用,包括 pH 值调节和神经传递,对治疗阿尔茨海默病和帕金森病等疾病具有重要意义 (Boztaş 等,2019)。

对酶促反应的机理见解

Zhao 等人 (2002, 2003) 的研究揭示了涉及环丙烷衍生物的酶促反应的机理。他们研究了标记的 1-氨基-2-亚甲基环丙烷-1-甲酸的合成,该酸是 1-氨基环丙烷-1-甲酸脱氨酶的抑制剂。这项研究提供了对环丙烷开环反应的见解,这对于理解某些生化途径至关重要 (Zhao 等,2002); (Zhao 等,2003)。

乙烯抑制和植物生长调节

与 1-甲基环丙烷-1-甲酸甲酯密切相关的化合物 1-甲基环丙烯已因其作为植物中乙烯抑制剂的作用而被广泛研究。Blankenship 和 Dole (2003) 综述了其作用和应用,重点介绍了其对水果、蔬菜和花卉作物中乙烯抑制的重大影响。这种乙烯抑制对于延长保质期和保持农产品质量至关重要 (Blankenship 和 Dole,2003)。

有机化学中的应用

Lifchits 和 Charette (2008) 研究了相关化合物 1-硝基环丙烷甲酸甲酯的刘易斯酸催化开环。这项研究对包括药物在内的各种有机化合物的合成具有重要意义,证明了环丙烷衍生物在有机合成中的效用 (Lifchits 和 Charette,2008)。

园艺和农业改进

Ma 等人 (2009) 等人的研究证明了 1-甲基环丙烯在延长水果和蔬菜采后保质期方面的应用。这种与 1-甲基环丙烷-1-甲酸甲酯密切相关的化合物在延迟各种作物的衰老和保持品质方面发挥着重要作用,因此在园艺和农业中具有相当大的好处 (Ma 等,2009)。

安全和危害

“Methyl 1-Methylcyclopropane-1-carboxylate” is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

作用机制

Target of Action

The primary target of Methyl 1-Methylcyclopropane-1-carboxylate, also known as 1-Methylcyclopropane-1-carboxylic Acid Methyl Ester, is the ethylene receptor in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening .

Mode of Action

Methyl 1-Methylcyclopropane-1-carboxylate acts by tightly binding to the ethylene receptor in plants . This binding blocks the effects of ethylene, thereby acting as a competitive inhibitor . As a result, the perception of ethylene by the plant is inhibited, which leads to a delay in processes such as fruit ripening .

Biochemical Pathways

The action of Methyl 1-Methylcyclopropane-1-carboxylate primarily affects the ethylene signaling pathway in plants . By inhibiting the perception of ethylene, this compound disrupts the normal progression of the ripening process. This results in a delay in ripening and an extension of the shelf life of fruits .

Pharmacokinetics

Given its use as a gas in agricultural applications, it can be inferred that it is readily absorbed and distributed throughout the plant tissue upon application .

Result of Action

The molecular and cellular effects of the action of Methyl 1-Methylcyclopropane-1-carboxylate include delayed fruit ripening and extended shelf life . On a cellular level, this is achieved by inhibiting the normal action of ethylene, a key hormone involved in the ripening process .

Action Environment

The action, efficacy, and stability of Methyl 1-Methylcyclopropane-1-carboxylate can be influenced by various environmental factors. For instance, the concentration of the compound, storage temperature, and duration of treatment can all impact its effectiveness . Furthermore, the responses of different fruit species to this compound can vary, indicating that the specific biological and environmental context plays a significant role in its action .

属性

IUPAC Name |

methyl 1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(3-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHFTBWCEOBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337680 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Methylcyclopropane-1-carboxylate | |

CAS RN |

6206-25-3 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-Methylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

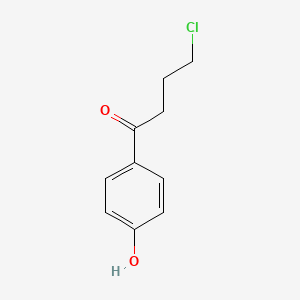

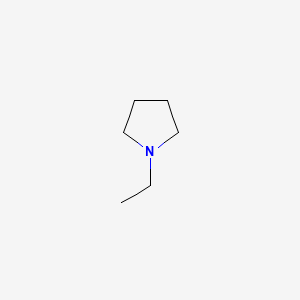

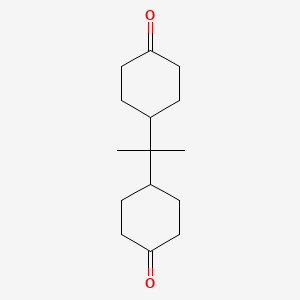

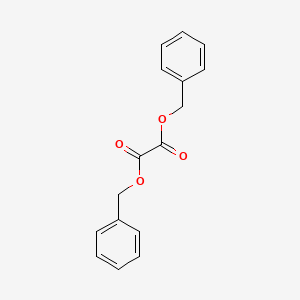

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

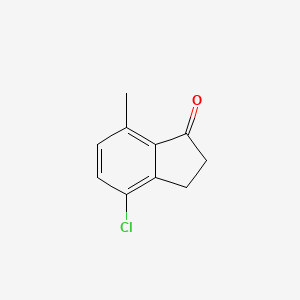

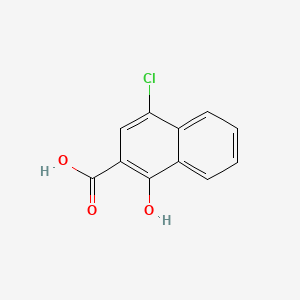

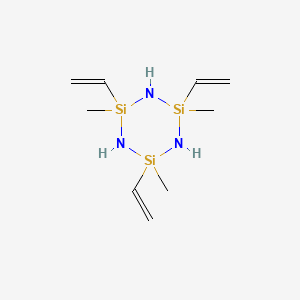

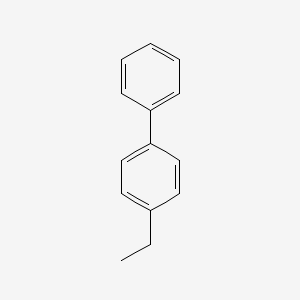

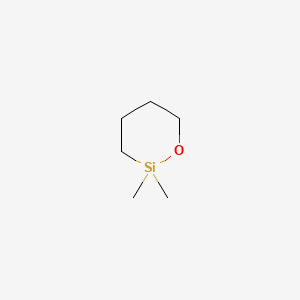

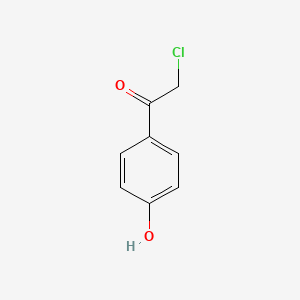

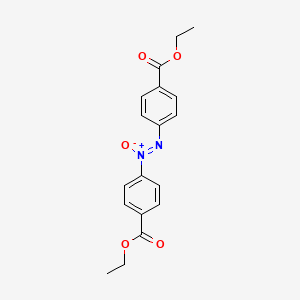

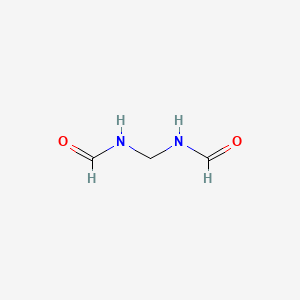

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。